molecular formula C13H15NO B3015442 2-Methyl-3-quinolin-2-ylpropan-1-ol CAS No. 2248373-77-3

2-Methyl-3-quinolin-2-ylpropan-1-ol

Cat. No.: B3015442
CAS No.: 2248373-77-3
M. Wt: 201.269
InChI Key: XVVQVDYGBKFVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-quinolin-2-ylpropan-1-ol is a quinoline-based organic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol. This chemical features a quinoline heterocycle, a scaffold renowned for its wide range of biological activities and its fundamental role in the development of new pharmaceutical substances . As a building block in organic and medicinal chemistry, it offers researchers a versatile intermediate for the synthesis of more complex molecules. Quinoline derivatives are of significant biological interest, particularly for anti-malarial and anti-cancer activities . The quinoline core is a key structural component in several market-leading drugs. While the specific mechanism of action for this compound is not yet fully established, related compounds are known to interact with various biological targets. For instance, some quinoline-based drugs like Chloroquine are used as antimalarials, while others, such as Quinacrine, demonstrate anticancer potential through mechanisms like NF-κB inhibition and p53 pathway activation . This compound provides researchers with a valuable template for developing novel therapeutic candidates and probing biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this is a preliminary description based on analogous compounds and the established properties of the quinoline chemical class . Researchers are encouraged to consult the product specifications for detailed quality control data.

Properties

IUPAC Name

2-methyl-3-quinolin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVQVDYGBKFVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-quinolin-2-ylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of substituted anilines with aldehydes or ketones under acidic conditions, followed by cyclization to form the quinoline ring . Microwave-assisted synthesis and solvent-free conditions have also been explored to enhance the efficiency and sustainability of the process .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves the use of recyclable catalysts and green chemistry approaches to minimize environmental impact. Techniques such as one-pot reactions and the use of ionic liquids have been employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-quinolin-2-ylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-3-quinolin-2-ylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound is explored for similar therapeutic potentials.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-quinolin-2-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline Derivatives

Quinoline-based alcohols and ketones exhibit significant variability in bioactivity and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Bioactivities References
2-Methyl-3-quinolin-2-ylpropan-1-ol Quinolin-2-yl, methyl, hydroxyl ~229.3 (calculated) Hypothesized antimicrobial activity
(2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one Chloro, methoxy, dimethylquinoline, ketone 433.92 Antibacterial, antifungal
1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one Amino, dimethylpropanone 228.29 Intermediate in antimalarial synthesis
(Z)-3-methylpent-2-en-1-ol Branched aliphatic alcohol 102.17 Volatile organic compound (VOC)

Key Observations :

Substituent Effects on Bioactivity: Chloro and methoxy groups in the chalcone derivative (Table 1, Row 2) enhance antibacterial potency, likely due to increased electrophilicity and membrane permeability . In contrast, the amino group in 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one improves solubility, making it a versatile synthetic intermediate . The hydroxyl group in this compound may confer hydrogen-bonding interactions with biological targets, but its methyl group could reduce polarity compared to amino or chloro analogs.

Volatility and Solubility: Aliphatic alcohols like (Z)-3-methylpent-2-en-1-ol exhibit higher volatility due to lower molecular weight and non-aromatic structures . Quinoline derivatives, including the target compound, are less volatile but often more thermally stable.

Synthetic Utility: Ketone-containing quinoline derivatives (e.g., Row 2 and 3) are frequently used in condensation reactions to form chalcones or heterocycles, whereas alcohols like the target compound may serve as chiral building blocks in asymmetric synthesis.

Biological Activity

2-Methyl-3-quinolin-2-ylpropan-1-ol is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline ring structure and exhibits various pharmacological properties, making it a candidate for further research in drug development.

The molecular formula of this compound is C12H13NOC_{12}H_{13}NO. It possesses a unique chiral center that contributes to its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.

Common Reactions

Reaction TypeDescriptionExample Products
OxidationHydroxyl group can be oxidized to form quinoline N-oxides.Quinoline N-oxides
ReductionCan be reduced to yield various quinoline derivatives.Reduced quinoline derivatives
SubstitutionElectrophilic and nucleophilic substitutions can introduce new functional groups.Substituted quinolines

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors, leading to various physiological effects. The precise mechanisms are still under investigation, but initial studies suggest interactions with pathways involved in cancer cell proliferation and apoptosis.

Biological Activity Studies

Several studies have explored the biological activities of this compound, particularly its anticancer properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

Table: In Vitro Anticancer Activity

Cell LineConcentration (µM)Viability (%)GI50 (µM)
MDA-MB-23110<4715
PC315<5610
MRC515>82N/A

The data indicates a dose-dependent decrease in cell viability, particularly in MDA-MB-231 cells, suggesting that the compound has significant potential as an anticancer agent .

Case Studies

  • Study on c-MYC Downregulation : A study investigated the effect of various quinoline derivatives on c-MYC expression in Burkitt’s lymphoma cell lines. The findings revealed that specific compounds could significantly downregulate c-MYC expression, highlighting the potential of quinoline derivatives in targeting oncogenes .
  • Hsp90 Inhibition : Another study focused on the development of quinoline analogs as Hsp90 inhibitors. The results showed that certain derivatives exhibited strong antiproliferative activity against cancer cell lines by stabilizing Hsp90 client proteins without triggering heat shock responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.